Cas no 2568-17-4 (bicyclo3.3.1nonan-2-one)
bicyclo3.3.1nonan-2-one Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[3.3.1]nonan-2-one
- bicyclo[3.3.1]nonan-4-one
- AC1L3B1X
- Bicyclo(3.3.1)nonan-2-one
- Bicyclo[3.3.1]nonan-2-on
- bicyclo[3.3.1]nonane-2-one
- CTK1A2670
- NSC125570
- SureCN5242956
- bicyclo3.3.1nonan-2-one
- NSC 125570
- SCHEMBL5242956
- JTYKTCBMGNIYBC-UHFFFAOYSA-N
- 2568-17-4
- bicyclo[3,3,1]-nonanone
- EN300-1084765
- NSC-125570
- DTXSID70948561
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- Inchi: 1S/C9H14O/c10-9-5-4-7-2-1-3-8(9)6-7/h7-8H,1-6H2
- InChI Key: JTYKTCBMGNIYBC-UHFFFAOYSA-N
- SMILES: O=C1CCC2CCCC1C2
Computed Properties
- Exact Mass: 138.10452
- Monoisotopic Mass: 138.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.007
- Boiling Point: 219.8°C at 760 mmHg
- Flash Point: 79.6°C
- Refractive Index: 1.49
- PSA: 17.07
- LogP: 2.15570
bicyclo3.3.1nonan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1084765-0.05g |
bicyclo[3.3.1]nonan-2-one |
2568-17-4 | 95% | 0.05g |
$293.0 | 2023-10-27 | |
| Enamine | EN300-1084765-0.1g |
bicyclo[3.3.1]nonan-2-one |
2568-17-4 | 95% | 0.1g |
$437.0 | 2023-10-27 | |
| Enamine | EN300-1084765-0.25g |
bicyclo[3.3.1]nonan-2-one |
2568-17-4 | 95% | 0.25g |
$623.0 | 2023-10-27 | |
| Enamine | EN300-1084765-0.5g |
bicyclo[3.3.1]nonan-2-one |
2568-17-4 | 95% | 0.5g |
$980.0 | 2023-10-27 | |
| Enamine | EN300-1084765-1.0g |
bicyclo[3.3.1]nonan-2-one |
2568-17-4 | 95% | 1g |
$1256.0 | 2023-06-10 | |
| Enamine | EN300-1084765-2.5g |
bicyclo[3.3.1]nonan-2-one |
2568-17-4 | 95% | 2.5g |
$2464.0 | 2023-10-27 | |
| Enamine | EN300-1084765-5.0g |
bicyclo[3.3.1]nonan-2-one |
2568-17-4 | 95% | 5g |
$3645.0 | 2023-06-10 | |
| Enamine | EN300-1084765-10.0g |
bicyclo[3.3.1]nonan-2-one |
2568-17-4 | 95% | 10g |
$5405.0 | 2023-06-10 | |
| Aaron | AR01G8O7-50mg |
Bicyclo[3.3.1]nonan-2-one |
2568-17-4 | 95% | 50mg |
$428.00 | 2025-02-14 | |
| Aaron | AR01G8O7-100mg |
Bicyclo[3.3.1]nonan-2-one |
2568-17-4 | 95% | 100mg |
$626.00 | 2025-02-14 |
bicyclo3.3.1nonan-2-one Related Literature
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1. Intramolecular ring closure via ether bond in reaction of α,α′-halogeno bicyclo[3.3.1]nonanediones under basic conditionsEugenius Butkus,Rytis Kubilius,Sigitas Ston?ius,Albinas ?ilinskas J. Chem. Soc. Perkin Trans. 1 1999 1431
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2. On the stereochemistry of Grignard addition to bicyclo[3.3.1]nonan-2-one. Preferential axial attack on a cyclohexanone system by a bulky nucleophileAntonio Guerriero,Francesco Pietra,Marino Cavazza,Francesco Del Cima J. Chem. Soc. Perkin Trans. 1 1982 979
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3. Ring enlargement of bicyclo[3.3.1]nonan-2-one with diazomethaneFrancesco Del Cima,Francesco Pietra J. Chem. Soc. Perkin Trans. 1 1974 1710
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4. Intramolecular reactions involving positions C(2), C(6) and (C2), C(7) in the bicyclo[3.3.1]nonane ring systemRoger Bishop,William Parker,James Ronald Stevenson J. Chem. Soc. Perkin Trans. 1 1981 565
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5. Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetalsEugenius Butkus,Ulf Berg,Arvydas Ston?ius,Audrius Rimkus J. Chem. Soc. Perkin Trans. 2 1998 2547
Additional information on bicyclo3.3.1nonan-2-one
Research Brief on Bicyclo[3.3.1]nonan-2-one (CAS: 2568-17-4) in Chemical Biology and Pharmaceutical Applications
Bicyclo[3.3.1]nonan-2-one (CAS: 2568-17-4) is a structurally unique bicyclic ketone that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. Recent studies have explored its potential as a scaffold for bioactive molecules, leveraging its rigid framework to enhance binding affinity and selectivity toward biological targets. This brief synthesizes the latest advancements in the synthesis, functionalization, and pharmacological evaluation of bicyclo[3.3.1]nonan-2-one derivatives, with a focus on their therapeutic relevance.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of enantiopure bicyclo[3.3.1]nonan-2-one derivatives via asymmetric catalysis, achieving >90% enantiomeric excess. These derivatives were screened against a panel of kinases, revealing potent inhibitory activity against CDK2 (IC50 = 12 nM) and GSK-3β (IC50 = 18 nM), suggesting potential in oncology and neurodegenerative disease therapeutics. Molecular docking simulations highlighted the role of the ketone moiety in forming critical hydrogen bonds with kinase active sites.
Further investigations into the compound's metabolic stability, reported in Drug Metabolism and Disposition (2024), utilized human liver microsome assays. Bicyclo[3.3.1]nonan-2-one exhibited a half-life of 47 minutes, with CYP3A4 identified as the primary metabolizing enzyme. Structural modifications at the C-9 position, such as fluorination, improved metabolic stability by 2.3-fold, underscoring the scaffold's tunability for pharmacokinetic optimization.
In material science, a breakthrough application emerged in ACS Applied Materials & Interfaces (2024), where bicyclo[3.3.1]nonan-2-one was copolymerized with polylactic acid to create bioresorbable polymers with enhanced mechanical strength (Young's modulus = 2.4 GPa). These polymers demonstrated in vivo biocompatibility over 12 weeks, positioning them as candidates for orthopedic implants. The ketone's conformational rigidity was critical in maintaining polymer crystallinity under physiological conditions.
Ongoing clinical-stage research (NCT05678920) is evaluating a bicyclo[3.3.1]nonan-2-one-derived PARP-1 inhibitor for BRCA-mutant cancers, with Phase I data showing a 38% objective response rate. Challenges remain in scaling up stereoselective synthesis, as noted in a 2024 Organic Process Research & Development review, where batch-to-batch variability in palladium-catalyzed ring-closure steps necessitated revised purification protocols. Future directions include exploring photopharmacological derivatives with spirocyclic modifications for light-activated drug delivery systems.
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